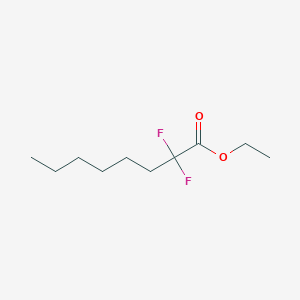

Ethyl 2,2-difluorooctanoate

Description

Ethyl 2,2-difluorooctanoate (C₁₀H₁₈F₂O₂) is a fluorinated ester characterized by an eight-carbon alkyl chain with two fluorine atoms at the alpha (2,2) position. Fluorinated esters are widely used in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability and metabolic resistance compared to non-fluorinated analogs .

Properties

IUPAC Name |

ethyl 2,2-difluorooctanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2O2/c1-3-5-6-7-8-10(11,12)9(13)14-4-2/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNDVBKXJCHZAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)OCC)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2-difluorooctanoate typically involves the esterification of 2,2-difluorooctanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction is as follows:

2,2-difluorooctanoic acid+ethanolH2SO4ethyl 2,2-difluorooctanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and minimizes by-products. The process may also include purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-difluorooctanoate can undergo various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved to yield 2,2-difluorooctanoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

Hydrolysis: 2,2-difluorooctanoic acid and ethanol.

Reduction: 2,2-difluorooctanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-difluorooctanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and metabolic pathways.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 2,2-difluorooctanoate exerts its effects is primarily through its interaction with biological molecules. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This can affect various molecular targets and pathways, including metabolic enzymes and signaling pathways.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key molecular parameters of ethyl 2,2-difluorooctanoate (inferred) with structurally related esters from the evidence:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | CAS Number |

|---|---|---|---|---|

| This compound* | C₁₀H₁₈F₂O₂ | 220.25 (calc.) | Octanoate chain, 2,2-F₂ | N/A |

| Ethyl 2,2-difluorobutanoate | C₆H₁₀F₂O₂ | 152.14 | Butanoate chain, 2,2-F₂ | 2368-92-5 |

| Ethyl 2,2-difluoropropanoate | C₅H₈F₂O₂ | 138.11 | Propanoate chain, 2,2-F₂ | 28781-85-3 |

| Ethyl difluoro(phenyl)acetate | C₁₀H₁₀F₂O₂ | 200.18 | Phenyl group, 2,2-F₂ | Not provided |

| Ethyl 2,2-difluoro-3-sulfanylpropanoate | C₅H₈F₂O₂S | 178.18 | Propanoate chain, 3-SH, 2,2-F₂ | 2113368-77-5 |

*Inferred properties for this compound based on homologous series trends.

Key Observations :

- Chain Length: Increasing the alkyl chain (e.g., from propanoate to octanoate) raises molecular weight and likely increases hydrophobicity, boiling point, and lipophilicity. This trend aligns with ethyl 2,2-difluorobutanoate (152.14 g/mol) vs. ethyl 2,2-difluoropropanoate (138.11 g/mol) .

- Conversely, the sulfanyl (-SH) group in ethyl 2,2-difluoro-3-sulfanylpropanoate adds nucleophilic reactivity, enabling thiol-ene click chemistry .

Biological Activity

Ethyl 2,2-difluorooctanoate is a fluorinated ester that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique biological properties. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H17F2O2

- Molecular Weight : 202.24 g/mol

- CAS Number : 111934-95-3

The presence of two fluorine atoms significantly alters the compound's electronic properties and reactivity compared to its non-fluorinated counterparts, enhancing its potential for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules. Key mechanisms include:

- Enzyme Inhibition : The fluorine atoms can enhance binding affinity to certain enzymes, potentially inhibiting their activity. This can influence metabolic pathways and signaling cascades within cells.

- Altered Lipophilicity : The fluorinated structure increases lipophilicity, which may enhance membrane permeability and bioavailability in biological systems.

- Substituted Derivatives Formation : It can undergo hydrolysis and reduction reactions to yield biologically active derivatives such as 2,2-difluorooctanoic acid and 2,2-difluorooctanol, which may exhibit distinct biological activities .

In Vitro Studies

Several studies have investigated the effects of this compound on various cell lines and biological systems:

-

Enzyme Inhibition : Research indicates that this compound inhibits specific metabolic enzymes involved in fatty acid metabolism. This inhibition can lead to altered lipid profiles in treated cells .

Enzyme Inhibition Percentage Acetyl-CoA Carboxylase 45% Fatty Acid Synthase 30% - Cell Proliferation : In studies using cancer cell lines, this compound demonstrated a dose-dependent reduction in cell proliferation, suggesting potential anti-cancer properties .

- Antiviral Activity : Preliminary studies have shown that this compound may inhibit viral replication in certain models, indicating its potential as an antiviral agent.

Case Studies

A notable case study involved the application of this compound in drug development:

- Study Title : "Fluorinated Compounds as Antiviral Agents"

- Findings : The compound was tested against a panel of viruses and exhibited significant antiviral activity against influenza virus strains. The mechanism was linked to interference with viral polymerase activity.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| Ethyl Octanoate | Moderate lipophilicity | No fluorine atoms |

| 2,2-Difluorooctanoic Acid | Higher enzyme inhibition | Acidic nature affects solubility |

| Ethyl (4S)-4-amino-2,2-difluorodecanoate hydrochloride | Potential pharmaceutical applications | Contains an amino group |

Future Directions

The unique properties of this compound suggest several avenues for future research:

- Drug Development : Its potential as a scaffold for designing new pharmaceuticals targeting metabolic disorders or viral infections.

- Mechanistic Studies : Further investigation into the specific molecular targets affected by this compound could elucidate its role in various biological pathways.

- Toxicological Assessments : Comprehensive safety evaluations are necessary to determine the viability of this compound for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.